molecular formula C14H18N6OS B2654033 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea CAS No. 899740-84-2

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea

Cat. No.: B2654033
CAS No.: 899740-84-2
M. Wt: 318.4
InChI Key: ZGUCZWWPYATRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea is a useful research compound. Its molecular formula is C14H18N6OS and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry

The study of ureidopyrimidinones, which are structurally similar to the chemical , shows their strong dimerization capabilities via quadruple hydrogen bonding. This feature is utilized in supramolecular chemistry for creating self-assembling materials. Dimerization constants in certain conditions exceed 106M110^6 M^{-1}, indicating strong interaction potential for designing molecular systems with high stability and specificity in interactions (Beijer et al., 1998).

Synthesis and Chemical Reactions

The synthesis and reaction of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas with dimethyl sulfoxide have been explored, providing pathways to N,N′-bis(2,6-dimethylpyrimidin-4-yl) ureas. This process suggests utility in chemical synthesis, especially in creating pyrimidine derivatives with potential biological activity (Zeuner & Niclas, 1989).

Anticancer Activity

Research on pyrimidine derivatives, like those structurally related to the compound , indicates potential anticancer activity. The design and synthesis of such compounds, including optimization for targeting specific biological pathways like the fibroblast growth factor receptor tyrosine kinases, underscore their therapeutic promise (Guagnano et al., 2011).

Conformational and Tautomeric Studies

Investigations into ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives have shown the ability to control conformational equilibrium and tautomerism. Such control is crucial for developing molecular sensors and devices, indicating the importance of these compounds in molecular engineering and sensing technologies (Kwiatkowski et al., 2019).

Herbicidal Applications

The degradation studies of imazosulfuron, a compound related to 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea, highlight its application in agriculture as a potent herbicide. Its environmental fate, degradation pathways, and effectiveness in controlling weeds underscore its significance in crop management and agricultural science (Morrica et al., 2001).

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-(3-pyrimidin-2-ylsulfanylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-10-9-11(2)19-12(18-10)20-13(21)15-7-4-8-22-14-16-5-3-6-17-14/h3,5-6,9H,4,7-8H2,1-2H3,(H2,15,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUCZWWPYATRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NCCCSC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.